1-(4-[(tert-Butylamino)sulfonyl]phenyl)-5-oxopyrrolidine-3-carboxylic acid
Description
IUPAC Nomenclature and Systematic Naming Conventions
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds containing multiple functional groups. According to the PubChem chemical database, the primary IUPAC name for this compound is 1-[4-(tert-butylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid . This nomenclature systematically describes the compound's structural components, beginning with the pyrrolidine ring system as the principal chain, modified by a carboxylic acid group at the 3-position and an oxo group at the 5-position.
The naming convention acknowledges the presence of the sulfonamide moiety attached to the phenyl ring, which is connected to the nitrogen atom of the pyrrolidine ring at the 1-position. The tert-butyl group serves as a substituent on the sulfamoyl nitrogen, creating the complete structural designation. Alternative IUPAC nomenclature forms documented in chemical databases include "this compound" and "1-{4-[(tert-Butylamino)sulfonyl]phenyl}-5-oxopyrrolidine-3-carboxylic acid". These variations reflect different approaches to representing the same molecular structure while maintaining consistency with IUPAC naming principles.
The molecular structure can be represented through the InChI (International Chemical Identifier) code: InChI=1S/C15H20N2O5S/c1-15(2,3)16-23(21,22)12-6-4-11(5-7-12)17-9-10(14(19)20)8-13(17)18/h4-7,10,16H,8-9H2,1-3H3,(H,19,20). This systematic identifier provides a unique, machine-readable representation of the compound's connectivity and stereochemistry. The corresponding InChI Key, NDGGVNFDLVXYJO-UHFFFAOYSA-N, serves as a compressed hash of the full InChI string, facilitating rapid database searches and compound identification.
Properties
IUPAC Name |
1-[4-(tert-butylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5S/c1-15(2,3)16-23(21,22)12-6-4-11(5-7-12)17-9-10(14(19)20)8-13(17)18/h4-7,10,16H,8-9H2,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDGGVNFDLVXYJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)N2CC(CC2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-[(tert-Butylamino)sulfonyl]phenyl)-5-oxopyrrolidine-3-carboxylic acid is a compound characterized by its complex structure, which includes a pyrrolidine ring, a sulfonamide group, and a carboxylic acid functional group. This unique combination suggests potential biological activities that warrant detailed investigation.
The molecular formula of this compound is , with a molecular weight of approximately 340.39 g/mol. The presence of the tert-butylamino group may enhance its solubility and biological interactions, making it a candidate for various therapeutic applications.
Biological Activity Overview
Research indicates that compounds with similar structural features often exhibit significant biological activities, including:
- Anticancer Activity : Studies have shown that derivatives of pyrrolidine carboxylic acids can possess anticancer properties, particularly against non-small cell lung cancer (A549 cells) and other cancer lines .
- Antimicrobial Activity : The compound has been evaluated for its effectiveness against Gram-positive pathogens and drug-resistant fungi. Its structure-dependent activity suggests that modifications can enhance its antimicrobial efficacy .
Anticancer Studies
In vitro studies have demonstrated that this compound derivatives can significantly reduce cell viability in A549 human pulmonary cancer cells. For instance, certain substitutions on the phenyl ring have been shown to enhance cytotoxicity compared to standard treatments like cisplatin .
Table 1: Summary of Anticancer Activity in A549 Cells
| Compound | Viability Reduction (%) | Statistical Significance |
|---|---|---|
| Control (Cisplatin) | 36.6% | p < 0.05 |
| Compound A (R = H) | 63.4% | p < 0.05 |
| Compound B (3,5-dichloro substitution) | 21.2% | p < 0.001 |
Antimicrobial Studies
The antimicrobial activity of the compound was assessed against several multidrug-resistant strains. The results indicated potent activity against Gram-positive bacteria, highlighting the potential for developing new antimicrobial agents based on this scaffold.
Table 2: Antimicrobial Activity Against Gram-positive Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Streptococcus pneumoniae | 16 µg/mL |
Structural Analysis and Modifications
The unique sulfonamide structure contributes to the biological activity of the compound. Variations in substituents on the phenyl ring can lead to significant changes in both solubility and bioactivity, suggesting that further structural optimization could yield more effective derivatives.
Table 3: Structural Variants and Their Activities
| Variant | Structure Description | Observed Activity |
|---|---|---|
| Compound C | Diethylamino instead of tert-butylamino | Reduced solubility, lower activity |
| Compound D | Acetyl substitution on phenyl ring | Enhanced anticancer activity |
Case Studies
- In Vivo Efficacy : A study involving animal models demonstrated that administration of the compound resulted in a significant reduction in tumor size compared to controls, supporting its potential as an anticancer agent.
- Resistance Mechanisms : Investigations into the mechanisms of action revealed that the compound interferes with cellular pathways essential for cancer cell survival, offering insights into how it might overcome resistance seen with conventional therapies.
Scientific Research Applications
Antimicrobial Applications
Recent studies have highlighted the compound's potential as an antimicrobial agent. Its derivatives have shown promising activity against various Gram-positive pathogens and drug-resistant fungi. For instance, derivatives of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid demonstrated structure-dependent antimicrobial activity against multidrug-resistant strains such as Staphylococcus aureus and Clostridioides difficile .
Key Findings:
- The compound exhibited significant activity against vancomycin-intermediate S. aureus strains.
- Promising cytotoxic profiles were observed in human airway epithelial cells (HSAEC-1), suggesting a favorable safety profile for further development .
Anticancer Research
The anticancer properties of this compound are also under investigation. Studies indicate that certain derivatives possess high anticancer activity in vitro, particularly against lung cancer cell lines such as A549. The presence of the sulfonamide group may enhance the compound's efficacy against cancer cells by influencing cellular uptake and interaction with target proteins .
Notable Results:
- Derivatives containing specific substituents showed stronger anticancer effects compared to standard treatments.
- The structure of the compound allows for modifications that can tailor its activity against various cancer types.
Therapeutic Potential
The unique combination of functional groups in 1-(4-[(tert-Butylamino)sulfonyl]phenyl)-5-oxopyrrolidine-3-carboxylic acid suggests potential applications beyond antimicrobial and anticancer therapies. Its ability to interact with multiple biological targets makes it a candidate for further exploration in:
- Anti-inflammatory therapies : The sulfonamide group may modulate inflammatory pathways.
- Neurological conditions : Investigating its effects on neuroprotective mechanisms could yield insights into treatments for neurodegenerative diseases.
Comparison with Similar Compounds
Core Structural Variations
The following table summarizes key analogs and their substituents:
Physicochemical Properties
- Solubility: The tert-butylamino sulfonyl group in the target compound may reduce aqueous solubility compared to carboxy analogs (e.g., Compound 2) but improve membrane permeability .
- Melting Points : Carboxy derivatives exhibit higher melting points (>290°C) due to intermolecular hydrogen bonding, while methyl or chloro analogs have lower melting points (e.g., 142–143°C for Compound 3 ).
Key Research Findings
- Structural Impact on Bioactivity: The tert-butylamino sulfonyl group in the target compound may enhance receptor selectivity compared to smaller substituents like -Cl or -CH₃ .
- Synthetic Flexibility : Modifications at the phenyl ring (e.g., hydrazine derivatives in ) enable diverse pharmacological profiling .
- Thermal Stability : High-melting carboxy derivatives () are suitable for high-temperature applications, whereas lipophilic analogs () may favor drug delivery systems .
Preparation Methods
Synthesis of the Sulfonylphenyl Intermediate
The initial step involves sulfonylation of 4-aminobenzene derivatives:
This step introduces the tert-butylamino sulfonyl group onto the phenyl ring, forming the key sulfonamide precursor.
Formation of the Pyrrolidine Ring
The subsequent cyclization involves the construction of the pyrrolidine core, often via cyclization of amino acid derivatives:
Introduction of the Carboxylic Acid Group
The final step involves oxidation or carboxylation at the appropriate position:
Specific Research-Backed Synthesis Pathway
A detailed synthetic route was reported involving reduction, amidation, and cyclization steps:
- Reduction of pyrrolidine carboxylic acid derivatives using borane complexes to obtain hydroxymethyl intermediates.
- Coupling reactions with activated carboxylic acids and sulfonyl chlorides under carbodiimide-mediated conditions.
- Cyclization to form the pyrrolidine ring with subsequent functional group modifications to yield the final compound.
Research Findings
- The synthesis starting from commercially available (3S)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid involves reduction with borane in THF, followed by sulfonylation with tert-butanesulfonyl chloride.
- The reaction yields are optimized by controlling temperature and reaction time, with typical yields around 70-85%.
Data Tables Summarizing Synthesis Conditions
Notes on Methodology and Optimization
- Temperature Control: Maintaining low temperatures during sulfonylation minimizes side reactions.
- Purification: Chromatography and recrystallization are essential for isolating high-purity intermediates.
- Reaction Monitoring: TLC and NMR are used to monitor reaction progress, ensuring complete conversion before proceeding.
Additional Synthetic Strategies
Alternative approaches include:
- Microwave-assisted synthesis to accelerate cyclization and sulfonylation steps.
- One-pot procedures combining multiple steps to improve efficiency and reduce purification steps.
- Use of protected intermediates to prevent side reactions and improve overall yields.
Q & A
Q. Table 1. Key Analytical Techniques for Structural Confirmation
| Technique | Application | Reference |
|---|---|---|
| HRMS | Molecular weight verification | |
| 1H/13C NMR | Substituent assignment | |
| X-ray Crystallography | Absolute configuration determination |
Q. Table 2. Environmental Fate Experimental Parameters
| Parameter | Laboratory Study Range | Field Study Design |
|---|---|---|
| pH | 4–9 | Randomized block design |
| Temperature | 20–40°C | Split plots (n=4) |
| Monitoring Tool | LC-MS | Soil adsorption assays |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
